molecular formula C12H20N2O B8671492 1-(1-Cyanocyclohexyl)-4-hydroxypiperidine

1-(1-Cyanocyclohexyl)-4-hydroxypiperidine

Cat. No. B8671492
M. Wt: 208.30 g/mol
InChI Key: XMLRSCCKOPHXDT-UHFFFAOYSA-N
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Description

1-(1-Cyanocyclohexyl)-4-hydroxypiperidine is a useful research compound. Its molecular formula is C12H20N2O and its molecular weight is 208.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Cyanocyclohexyl)-4-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Cyanocyclohexyl)-4-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1-Cyanocyclohexyl)-4-hydroxypiperidine

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-(4-hydroxypiperidin-1-yl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C12H20N2O/c13-10-12(6-2-1-3-7-12)14-8-4-11(15)5-9-14/h11,15H,1-9H2

InChI Key

XMLRSCCKOPHXDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)N2CCC(CC2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4 hydroxypiperidine (Aldrich Chemical Co., Inc., supra) (5q) was dissolved in distilled water (14 mL), cooled to 0° C. and the pH was adjusted to between 4 and 5 by addition of concentrated hydrochloric acid and 4 hydroxypiperidine. After warming to room temperature, 5.2 mL cyclohexanone and 3.3 g potassium cyanide in water (9 mL) were added sequentially. After 18 hours of stirring at room temperature, the solid was filtered. The solid was dissolved in 100 mL methylene chloride, dried over Na2SO4, filtered and the solvent was removed in vacuo to yield pure 1 (1 cyanocyclohexyl) 4 hydroxypiperidine.
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14 mL
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5.2 mL
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3.3 g
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9 mL
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Synthesis routes and methods II

Procedure details

4-Hydroxypiperidine (Aldrich) (5 g) was dissolved in distilled water (14 ml), cooled to 0° C. and the pH was adjusted to between 4 and 5 by addition of concentrated hydrochloric acid and 4-hydroxypiperidine. After warming to room temperature, 5.2 ml cyclohexanone and 3.3 g potassium cyanide in water (9 ml) were added sequentially. After 18 hours stirring at room temperature, the solid was filtered. The solid was dissolved in 100 ml methylene chloride, dried over Na2SO4, filtered and the solvent was removed in vacuo to yield pure 1-(1-cyanocyclohexyl)-4-hydroxypiperidine.
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5 g
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14 mL
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5.2 mL
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3.3 g
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9 mL
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solvent
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